4,5,6,7-H4-6,6-Me2-4-oxo-indole-3-propanoic acid
Overview
Description
4,5,6,7-H4-6,6-Me2-4-oxo-indole-3-propanoic acid, also known as 3-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)propanoic acid, is a compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-H4-6,6-Me2-4-oxo-indole-3-propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6,6-dimethyl-4-oxo-4,5,6,7-tetrahydroindole with propanoic acid derivatives. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process typically includes steps such as purification and crystallization to ensure the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-H4-6,6-Me2-4-oxo-indole-3-propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different indole derivatives, while reduction can lead to the formation of more saturated compounds .
Scientific Research Applications
4,5,6,7-H4-6,6-Me2-4-oxo-indole-3-propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4,5,6,7-H4-6,6-Me2-4-oxo-indole-3-propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4,5,6,7-H4-6,6-Me2-4-oxo-indole-3-propanoic acid include:
- 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
- Other indole derivatives with similar structural features
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the propanoic acid moiety. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
4,5,6,7-H4-6,6-Me2-4-oxo-indole-3-propanoic acid (CAS: 258831-35-5) is a synthetic compound belonging to the indole family. Its unique structure and potential biological activities have drawn interest in various fields, including pharmacology and biochemistry. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.
Chemical Formula: C13H17NO3
Molecular Weight: 235.28 g/mol
IUPAC Name: 3-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)propanoic acid
Purity: 95% .
The biological activity of this compound is primarily attributed to its interactions with various biological targets. It has been shown to influence enzyme activities related to methylation processes and may modulate signaling pathways involved in cellular proliferation and apoptosis.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties through multiple mechanisms:
- Inhibition of Methyltransferases: Studies have demonstrated that related indole derivatives can inhibit protein methyltransferases, which play critical roles in gene expression regulation and cancer progression .
- Induction of Apoptosis: Evidence suggests that these compounds can reactivate pro-apoptotic genes silenced by oncogenic signals .
Neuroprotective Effects
Indole derivatives are known for their neuroprotective potential. Compounds like indole-3-propionic acid have been shown to:
- Mitigate Oxidative Stress: They exhibit antioxidant properties that protect neuronal cells from oxidative damage .
- Enhance Neurogenesis: Some studies suggest that these compounds promote the growth and differentiation of neuronal cells.
Study on Anticancer Activity
In a study evaluating the effects of various indole derivatives on cancer cell lines, this compound was tested against human breast cancer cells (MDA-MB-231). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the inhibition of histone methylation processes .
Neuroprotection in Animal Models
A study involving mice fed a high-fat diet supplemented with indole derivatives showed that these compounds could reduce inflammation markers and improve metabolic profiles. Specifically, mice treated with 0.1 mg/mL of indole derivatives exhibited lower levels of liver triglycerides compared to controls .
Comparative Analysis
The following table summarizes the biological activities of related indole compounds:
Compound Name | Anticancer Activity | Neuroprotective Effects | Mechanism of Action |
---|---|---|---|
4,5,6,7-H4-6,6-Me2-4-oxo-indole | Yes | Yes | Methyltransferase inhibition |
Indole-3-propionic acid | Moderate | Strong | Antioxidant activity |
E72 (related derivative) | Strong | Moderate | Reactivation of pro-apoptotic genes |
Properties
IUPAC Name |
3-(6,6-dimethyl-4-oxo-5,7-dihydro-1H-indol-3-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2)5-9-12(10(15)6-13)8(7-14-9)3-4-11(16)17/h7,14H,3-6H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYVDXWRCVNXTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=CN2)CCC(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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